Lenvatinib metabolite ME115
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenvatinib metabolite ME115 is a derivative of lenvatinib, a multiple receptor tyrosine kinase inhibitor. Lenvatinib is primarily used in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma . The metabolite ME115 is one of the many metabolites formed during the biotransformation of lenvatinib in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lenvatinib involves multiple steps, including the formation of key intermediates and the final product. The process typically includes reactions such as chlorination, cyclization, and amidation . The preparation of lenvatinib metabolite ME115 specifically involves the metabolic pathways in the human body, where lenvatinib undergoes hydrolysis, oxidation, hydroxylation, N-oxidation, dealkylation, and glucuronidation .
Industrial Production Methods
Industrial production of lenvatinib involves an improved and economic process that ensures high yield and reduced processing steps. This process includes the use of specific reagents and solvents to achieve the desired product . The production of this compound, however, is not typically carried out industrially as it is a metabolic byproduct formed in vivo.
Analyse Chemischer Reaktionen
Types of Reactions
Lenvatinib metabolite ME115 undergoes various chemical reactions, including:
Oxidation: Conversion of lenvatinib to its N-oxide form.
Hydrolysis: Breakdown of lenvatinib into smaller fragments.
Glucuronidation: Addition of glucuronic acid to lenvatinib.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: For oxidation reactions.
Water and enzymes: For hydrolysis.
Glucuronic acid: For glucuronidation.
Major Products Formed
The major products formed from these reactions include various oxidized, hydrolyzed, and glucuronidated forms of lenvatinib .
Wissenschaftliche Forschungsanwendungen
Lenvatinib metabolite ME115 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and biotransformation of lenvatinib.
Biology: Understanding the biological effects and interactions of lenvatinib and its metabolites.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of lenvatinib in cancer treatment.
Industry: Developing improved methods for the synthesis and production of lenvatinib and its derivatives .
Wirkmechanismus
Lenvatinib metabolite ME115 exerts its effects by inhibiting the kinase activities of vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, FGFR4), platelet-derived growth factor receptor-alpha (PDGFRα), and other tyrosine kinases involved in tumor proliferation and angiogenesis . These receptors play a crucial role in the activation of signal transduction pathways that regulate cellular processes such as cell proliferation, migration, apoptosis, and differentiation .
Vergleich Mit ähnlichen Verbindungen
Lenvatinib metabolite ME115 can be compared with other similar compounds, such as:
Sorafenib: Another tyrosine kinase inhibitor used in cancer treatment.
Sunitinib: A tyrosine kinase inhibitor with similar targets and applications.
Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma
This compound is unique due to its specific metabolic pathways and the range of receptors it targets, making it a valuable compound in cancer research and treatment .
Eigenschaften
CAS-Nummer |
1788899-64-8 |
---|---|
Molekularformel |
C21H19ClN4O5 |
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxy-2-oxo-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C21H19ClN4O5/c1-30-17-8-16-12(7-13(17)20(23)28)18(9-19(27)25-16)31-11-4-5-15(14(22)6-11)26-21(29)24-10-2-3-10/h4-10H,2-3H2,1H3,(H2,23,28)(H,25,27)(H2,24,26,29) |
InChI-Schlüssel |
CCRBWARCHWHBNA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)NC(=O)C=C2OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.